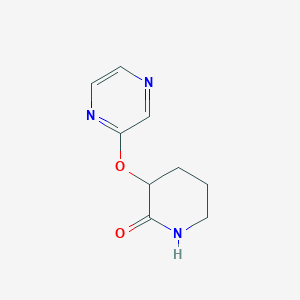

3-(Pyrazin-2-yloxy)piperidin-2-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-pyrazin-2-yloxypiperidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O2/c13-9-7(2-1-3-12-9)14-8-6-10-4-5-11-8/h4-7H,1-3H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STPMRLQJSOPVOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(=O)NC1)OC2=NC=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Elucidation of the Chemical Structure of 3-(Pyrazin-2-yloxy)piperidin-2-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of the novel heterocyclic compound, 3-(Pyrazin-2-yloxy)piperidin-2-one. This document outlines the key experimental protocols and data analysis techniques essential for confirming the molecular structure of this compound, which holds potential for applications in medicinal chemistry and drug discovery.

Introduction

This compound is a molecule of interest due to its unique combination of a pyrazine ring, a piperidinone core, and an ether linkage. The pyrazine moiety is a common feature in many biologically active compounds, while the piperidinone scaffold is a prevalent structural motif in medicinal chemistry. The precise characterization of this molecule is a prerequisite for any further investigation into its physicochemical properties and biological activity. This guide will detail the spectroscopic and analytical techniques used to verify its structure.

Proposed Chemical Structure

The hypothesized structure of this compound is presented below:

Molecular Formula: C₉H₉N₃O₂

Molecular Weight: 191.19 g/mol

IUPAC Name: this compound

The structure consists of a piperidin-2-one ring substituted at the 3-position with a pyrazin-2-yloxy group. The elucidation process aims to confirm the connectivity of these fragments and the substitution pattern.

Experimental Protocols

The synthesis and purification of this compound are critical preliminary steps for its structural analysis. A plausible synthetic route is outlined below, followed by the protocols for spectroscopic analysis.

Synthesis of this compound

A common method for the synthesis of aryl ethers from a halogenated heterocycle and an alcohol is the Williamson ether synthesis. In this case, 2-chloropyrazine would be reacted with 3-hydroxypiperidin-2-one in the presence of a suitable base.

Materials:

-

2-chloropyrazine

-

3-hydroxypiperidin-2-one

-

Sodium hydride (NaH)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of 3-hydroxypiperidin-2-one (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere, add sodium hydride (1.2 eq) portion-wise.

-

Stir the reaction mixture at 0 °C for 30 minutes.

-

Add a solution of 2-chloropyrazine (1.1 eq) in anhydrous DMF dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of water at 0 °C.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired product.

Spectroscopic and Analytical Methods

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule.

-

¹H NMR: A sample of the purified compound (5-10 mg) is dissolved in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆) and analyzed. The spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

-

¹³C NMR: A sample of the purified compound (20-50 mg) is dissolved in a deuterated solvent and analyzed. This technique provides information on the number of different types of carbon atoms in the molecule.

-

2D NMR (COSY, HSQC, HMBC): These experiments are performed to establish correlations between protons (COSY), between protons and directly attached carbons (HSQC), and between protons and carbons separated by two or three bonds (HMBC). This data is crucial for confirming the connectivity of the pyrazine and piperidinone rings through the ether linkage.

Mass spectrometry provides information about the molecular weight and elemental composition of the compound.

-

High-Resolution Mass Spectrometry (HRMS): A sample is analyzed using a high-resolution mass spectrometer (e.g., ESI-TOF) to determine the accurate mass of the molecular ion. This allows for the unambiguous determination of the molecular formula.

IR spectroscopy is used to identify the functional groups present in the molecule.

-

Procedure: A thin film of the sample is prepared on a salt plate (e.g., NaCl, KBr) or the sample is analyzed as a KBr pellet. The infrared spectrum is recorded, and the characteristic absorption bands are identified.

Data Presentation and Interpretation

The following tables summarize the expected quantitative data from the spectroscopic analyses of this compound.

Hypothetical ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| 8.25 | d | 1H | 1.5 | Pyrazine H-3 |

| 8.18 | dd | 1H | 2.5, 1.5 | Pyrazine H-5 |

| 8.05 | d | 1H | 2.5 | Pyrazine H-6 |

| 6.50 | br s | 1H | - | NH |

| 5.40 | dd | 1H | 8.0, 4.0 | O-CH (Piperidinone H-3) |

| 3.50 - 3.40 | m | 2H | - | N-CH₂ (Piperidinone H-6) |

| 2.20 - 2.00 | m | 2H | - | CH₂ (Piperidinone H-4) |

| 1.95 - 1.80 | m | 2H | - | CH₂ (Piperidinone H-5) |

Hypothetical ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 170.5 | C=O (Piperidinone C-2) |

| 158.0 | Pyrazine C-2 |

| 145.0 | Pyrazine C-3 |

| 142.5 | Pyrazine C-5 |

| 135.0 | Pyrazine C-6 |

| 75.0 | O-CH (Piperidinone C-3) |

| 42.0 | N-CH₂ (Piperidinone C-6) |

| 28.0 | CH₂ (Piperidinone C-4) |

| 20.0 | CH₂ (Piperidinone C-5) |

High-Resolution Mass Spectrometry (HRMS)

| Parameter | Value |

| Ionization Mode | Electrospray Ionization (ESI) |

| Calculated Mass [M+H]⁺ for C₉H₁₀N₃O₂ | 192.0768 |

| Observed Mass [M+H]⁺ | 192.0771 |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3250 | Medium, Broad | N-H Stretch (Amide) |

| 1680 | Strong | C=O Stretch (Lactam) |

| 1580, 1470 | Medium | C=N, C=C Stretch (Pyrazine) |

| 1250 | Strong | C-O Stretch (Aryl Ether) |

Visualization of Workflows and Relationships

The following diagrams illustrate the logical flow of the structure elucidation process and a representative synthetic pathway.

Caption: Workflow for the chemical structure elucidation of this compound.

Caption: Synthetic pathway for this compound via Williamson ether synthesis.

Conclusion

The combination of NMR spectroscopy, mass spectrometry, and infrared spectroscopy provides a robust and comprehensive dataset for the unambiguous structural elucidation of this compound. The presented experimental protocols and expected data serve as a guide for researchers in the synthesis and characterization of this and related novel heterocyclic compounds. The confirmed structure will enable further exploration of its potential as a pharmacologically active agent.

An In-depth Technical Guide on the Physicochemical Properties of 3-(Pyrazin-2-yloxy)piperidin-2-one

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound 3-(Pyrazin-2-yloxy)piperidin-2-one is a specialized chemical entity for which publicly available, experimentally determined physicochemical data is scarce. This guide synthesizes information on its core structural components, pyrazine and piperidin-2-one, to provide a predictive overview and a framework for its empirical investigation.

Introduction

This compound is a heterocyclic compound featuring a piperidin-2-one ring substituted at the 3-position with a pyrazin-2-yloxy group. The pyrazine moiety, a diazine with nitrogen atoms at positions 1 and 4, is a common scaffold in medicinal chemistry, known for its diverse biological activities, including roles in anticancer and antibacterial agents.[1][2][3][4] The piperidin-2-one, a six-membered lactam, is also a prevalent fragment in pharmacologically active molecules. The combination of these two rings suggests a potential for novel biological activity, making a thorough understanding of its physicochemical properties crucial for drug development.

This document provides a detailed look at the known properties of the parent structures and offers a predictive analysis for the title compound. It also outlines standard experimental protocols for the determination of these properties.

Core Component Analysis

To understand the physicochemical profile of this compound, we first examine its constituent parts.

Piperidin-2-one

Piperidin-2-one, also known as δ-valerolactam, is a cyclic amide.[5][6] It is a white to off-white crystalline solid at room temperature.[7] The presence of both a hydrogen bond donor (the amide N-H) and a hydrogen bond acceptor (the carbonyl oxygen) allows it to participate in hydrogen bonding, contributing to its moderate polarity and water solubility.

Pyrazine

Pyrazine is a six-membered aromatic heterocycle containing two nitrogen atoms in a para arrangement.[1] These nitrogen atoms are weak bases and can participate in hydrogen bonding as acceptors. The pyrazine ring system is electron-deficient, which influences its reactivity and interactions with biological targets.

Physicochemical Properties

Table 1: Physicochemical Properties of 2-Piperidone (Piperidin-2-one)

| Property | Value | Source |

| Molecular Formula | C₅H₉NO | [5] |

| Molecular Weight | 99.13 g/mol | [5] |

| Melting Point | 38 to 40 °C | [6] |

| Boiling Point | 256 °C | [6] |

| Density | 1.073 g/cm³ | [6] |

| Water Solubility | 291 g/L | [6][7] |

| LogP (XLogP3) | -0.5 | [5] |

The addition of the pyrazin-2-yloxy group to the piperidin-2-one scaffold will significantly alter these properties. The molecular weight will increase, and the lipophilicity (LogP) is expected to rise due to the introduction of the aromatic pyrazine ring. The overall polarity and hydrogen bonding capacity will be a combination of the contributions from both the lactam and the pyrazine moieties.

Experimental Protocols for Physicochemical Characterization

For a novel compound like this compound, a series of standard experimental procedures would be employed to determine its physicochemical properties.

Synthesis and Purification

The synthesis would likely involve the reaction of a 3-hydroxy-piperidin-2-one precursor with a suitable 2-halopyrazine, a common method for forming ether linkages with heteroaromatic rings. Purification would typically be achieved through techniques such as column chromatography and recrystallization.

Structural Elucidation

The identity and purity of the synthesized compound would be confirmed using a combination of spectroscopic methods:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To determine the chemical structure and connectivity of atoms.

-

Mass Spectrometry (MS): To confirm the molecular weight and elemental composition.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the carbonyl of the lactam and the aromatic C-N bonds.

Determination of Physical Properties

-

Melting Point: Determined using a melting point apparatus to assess purity.

-

Solubility: Measured in various solvents (e.g., water, buffers at different pH, organic solvents) using methods like the shake-flask method.

-

Lipophilicity (LogP/LogD): Experimentally determined using the shake-flask method (octanol-water partition) or estimated by reverse-phase high-performance liquid chromatography (RP-HPLC).

-

pKa: Determined by potentiometric titration or UV-Vis spectroscopy to identify ionizable groups.

The following diagram illustrates a typical workflow for the synthesis and characterization of a novel compound.

Caption: Experimental workflow for synthesis and characterization.

Structural Relationships and Signaling Pathways

The diagram below illustrates the structural relationship between the parent molecules and the final compound. At present, there are no known specific signaling pathways directly associated with this compound in the public domain. Research into its biological activity would be required to elucidate any such pathways.

Caption: Structural relationship of the target compound.

Conclusion

While specific experimental data for this compound is limited, a predictive understanding of its physicochemical properties can be derived from its constituent pyrazine and piperidin-2-one moieties. This guide provides a foundational understanding for researchers and drug development professionals, outlining the expected properties and the standard experimental protocols required for its full characterization. Further empirical studies are necessary to fully elucidate the physicochemical profile and biological activity of this promising heterocyclic compound.

References

- 1. Synthesis and characterization of novel N-(2-(pyrazin-2-yl-oxy)ethyl)-4-(trifluoromethoxy)benzamide scaffolds, and biological evaluation and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. jyoungpharm.org [jyoungpharm.org]

- 5. 2-Piperidone | C5H9NO | CID 12665 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Piperidinone - Wikipedia [en.wikipedia.org]

- 7. Page loading... [guidechem.com]

Unraveling the Enigma: A Technical Guide to Discovering the Mechanism of Action of 3-(Pyrazin-2-yloxy)piperidin-2-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines a comprehensive strategy for the elucidation of the mechanism of action (MoA) of the novel chemical entity, 3-(Pyrazin-2-yloxy)piperidin-2-one. Due to the absence of published data on this specific molecule, this guide proposes a structured, multi-pronged approach, commencing with computational target prediction and proceeding through a cascade of in vitro and in vivo experimental validations. The methodologies detailed herein are designed to systematically identify the molecular target(s), delineate the affected signaling pathways, and ultimately define the pharmacological profile of this compound. This whitepaper serves as a foundational roadmap for researchers embarking on the preclinical characterization of this compound and similar novel chemical entities.

Introduction

The compound this compound is a novel small molecule featuring a pyrazine ring linked via an ether bond to a piperidin-2-one scaffold. Both pyrazine and piperidine moieties are prevalent in a wide array of pharmacologically active compounds, suggesting a high potential for biological activity. Piperidine derivatives are integral to numerous drug classes, including anticancer agents, antivirals, and treatments for neurological disorders.[1] Similarly, the pyrazine ring is a key structural component in various bioactive molecules, including kinase inhibitors and other targeted therapies.[2] The combination of these two pharmacophores in this compound presents a unique chemical architecture with the potential for a novel mechanism of action. This guide provides a systematic approach to uncover this MoA.

Hypothetical Target Classes and Rationale

Based on the structural motifs of this compound, several classes of proteins are proposed as potential initial targets.

-

Kinases: The pyrazine ring is a well-established scaffold in numerous kinase inhibitors. Its nitrogen atoms can act as hydrogen bond acceptors, interacting with the hinge region of the kinase ATP-binding pocket.

-

G-Protein Coupled Receptors (GPCRs): The piperidine core is a common feature in many GPCR ligands, where it often serves as a central scaffold to orient functional groups for optimal receptor interaction.[1]

-

Epigenetic Modulators (e.g., HDACs, HATs): The lactam functionality within the piperidin-2-one ring could potentially interact with the active sites of zinc-dependent enzymes like histone deacetylases (HDACs).

-

Ion Channels: The overall lipophilicity and potential for charged interactions could facilitate binding to transmembrane ion channels.

Proposed Experimental Workflow for MoA Discovery

A multi-step experimental workflow is proposed to systematically investigate the mechanism of action of this compound.

Detailed Experimental Protocols

Phase 1: Target Identification

4.1.1. In Silico Target Prediction

-

Objective: To generate a preliminary list of potential protein targets based on chemical similarity to known ligands.

-

Methodology:

-

The 2D structure of this compound will be submitted to a target prediction web server such as SwissTargetPrediction.

-

The server compares the query molecule to a database of known active compounds and predicts potential targets based on the principle of chemical similarity.[3]

-

The output will be a ranked list of protein targets, which will be prioritized for further experimental validation based on biological plausibility.

-

4.1.2. Broad Phenotypic Screening

-

Objective: To identify cellular processes affected by the compound and guide hypothesis generation.

-

Methodology:

-

A panel of diverse human cancer cell lines (e.g., NCI-60) will be treated with a dose-response range of this compound.

-

Cell viability will be assessed after 72 hours using a resazurin-based assay.

-

The resulting GI50 values will be analyzed to identify patterns of sensitivity and resistance, which can be correlated with genomic or proteomic features of the cell lines to infer potential targets or pathways.

-

Phase 2: In Vitro Validation

4.2.1. Biochemical Kinase Inhibition Assay (Hypothetical)

-

Objective: To quantify the direct inhibitory activity of the compound against a prioritized kinase target.

-

Methodology:

-

A radiometric or fluorescence-based kinase assay will be employed (e.g., using 33P-ATP or a FRET-based substrate).

-

Recombinant human kinase (e.g., a candidate from in silico prediction) will be incubated with its specific substrate and ATP in the presence of varying concentrations of this compound.

-

The reaction will be allowed to proceed for a defined period at 30°C and then stopped.

-

The amount of phosphorylated substrate will be quantified, and the IC50 value will be determined by fitting the data to a four-parameter logistic equation.

-

4.2.2. Cellular Thermal Shift Assay (CETSA)

-

Objective: To confirm target engagement in a cellular context.

-

Methodology:

-

Intact cells will be treated with either vehicle or this compound.

-

The cells will be heated to a range of temperatures to induce protein denaturation.

-

Following cell lysis, the soluble fraction of the target protein at each temperature will be quantified by Western blotting or ELISA.

-

Ligand binding is expected to stabilize the target protein, resulting in a shift in its melting curve to a higher temperature.

-

Hypothetical Data Presentation

The following tables represent the type of quantitative data that would be generated through the proposed experimental workflow.

Table 1: Hypothetical In Vitro Antiproliferative Activity

| Cell Line | Tissue of Origin | GI50 (µM) |

| HCT116 | Colon | 0.5 |

| A549 | Lung | 1.2 |

| MCF7 | Breast | 2.5 |

| U87-MG | Glioblastoma | >10 |

Table 2: Hypothetical Kinase Inhibition Profile

| Kinase Target | IC50 (nM) |

| Kinase A | 50 |

| Kinase B | 800 |

| Kinase C | >10,000 |

Proposed Signaling Pathway

Based on the hypothetical identification of "Kinase A" as a primary target, a plausible downstream signaling pathway is depicted below.

Conclusion

The discovery of the mechanism of action for a novel compound like this compound requires a systematic and iterative process of hypothesis generation and experimental validation. This guide provides a robust framework for such an endeavor. By employing a combination of computational, biochemical, and cell-based approaches, researchers can effectively identify the molecular target(s) and elucidate the signaling pathways modulated by this compound, thereby paving the way for its further preclinical and clinical development.

References

- 1. Pharmacological Applications of Piperidine Derivatives | Encyclopedia MDPI [encyclopedia.pub]

- 2. Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. clinmedkaz.org [clinmedkaz.org]

Navigating the Synthesis and Potential Biological Activity of 3-(Pyrazin-2-yloxy)piperidin-2-one Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature and patent databases lack specific experimental data for the synthesis, biological activity, and mechanism of action of 3-(Pyrazin-2-yloxy)piperidin-2-one and its direct analogs. This guide, therefore, presents a comprehensive overview of synthetic strategies and potential biological applications based on structurally related pyrazine, piperidine, and piperidinone compounds. The experimental protocols and data tables are representative examples from analogous chemical scaffolds and should be considered as a starting point for the exploration of this novel chemical space.

Introduction

The fusion of a pyrazine ring with a piperidin-2-one scaffold, as seen in the core structure of this compound, represents a compelling area for medicinal chemistry exploration. Pyrazine derivatives are known for a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Similarly, the piperidine and piperidinone moieties are prevalent in numerous FDA-approved drugs, acting on a variety of biological targets. This technical guide aims to provide a foundational understanding of the potential synthesis, biological evaluation, and mechanisms of action for novel derivatives and analogs of this compound.

Proposed Synthetic Pathways

The synthesis of this compound derivatives can be approached through several strategic disconnections. A plausible and versatile method involves the coupling of a functionalized piperidin-2-one with a suitable pyrazine derivative.

A key synthetic strategy would likely involve a nucleophilic aromatic substitution or a metal-catalyzed cross-coupling reaction. For instance, the synthesis could potentially be achieved via a Buchwald-Hartwig amination, a powerful tool for the formation of C-N bonds.

Caption: Proposed general workflow for the synthesis of novel derivatives.

Experimental Protocol: Representative O-Arylation

This protocol is a hypothetical adaptation based on standard Williamson ether synthesis for analogous compounds.

-

Preparation of the Piperidinone Alkoxide: To a solution of 3-hydroxypiperidin-2-one (1.0 eq) in a suitable aprotic solvent such as anhydrous DMF or THF, add a strong base like sodium hydride (NaH, 1.1 eq) portion-wise at 0 °C under an inert atmosphere (e.g., argon or nitrogen).

-

Reaction Mixture: Stir the resulting suspension at room temperature for 30-60 minutes to ensure complete formation of the alkoxide.

-

Coupling Reaction: To the reaction mixture, add a solution of the 2-halopyrazine (e.g., 2-chloropyrazine, 1.0 eq) in the same anhydrous solvent.

-

Heating and Monitoring: Heat the reaction mixture to 80-100 °C and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature and quench cautiously with water or a saturated aqueous solution of ammonium chloride.

-

Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Potential Biological Activities and Mechanisms of Action

Given the structural motifs present in this compound, its derivatives could be investigated for a range of biological activities. The pyrazine ring is a key pharmacophore in several clinically used drugs, and the piperidinone scaffold is also of significant medicinal importance.

Potential Therapeutic Areas:

-

Oncology: Many pyrazine derivatives exhibit anticancer properties by targeting various signaling pathways involved in cell proliferation, survival, and metastasis.

-

Infectious Diseases: The nitrogen-rich heterocyclic nature of the core structure suggests potential for antimicrobial and antifungal activity.

-

Central Nervous System (CNS) Disorders: Piperidine and its derivatives are well-known to interact with various CNS receptors, suggesting potential applications in neurological and psychiatric disorders.

Caption: A generalized diagram of a potential signaling pathway.

Data Presentation: Representative Biological Data of Analogous Compounds

The following tables summarize hypothetical quantitative data for derivatives of this compound, based on typical data presentation for similar heterocyclic compounds in drug discovery.

Table 1: In Vitro Anticancer Activity (Hypothetical Data)

| Compound ID | R1-Substitution | R2-Substitution | Cell Line | IC50 (µM) |

| PZP-001 | H | H | A549 (Lung) | > 50 |

| PZP-002 | 4-Cl-Ph | H | A549 (Lung) | 12.5 |

| PZP-003 | 4-MeO-Ph | H | A549 (Lung) | 25.8 |

| PZP-004 | H | 5-Br | A549 (Lung) | 8.2 |

| PZP-005 | 4-Cl-Ph | 5-Br | A549 (Lung) | 1.5 |

Table 2: In Vitro Antibacterial Activity (Hypothetical Data)

| Compound ID | R1-Substitution | R2-Substitution | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) |

| PZP-001 | H | H | > 128 | > 128 |

| PZP-006 | 3-F-Ph | H | 64 | 128 |

| PZP-007 | H | 6-Me | 32 | 64 |

| PZP-008 | 3-F-Ph | 6-Me | 8 | 16 |

Conclusion and Future Directions

The novel scaffold of this compound holds considerable promise for the development of new therapeutic agents. While direct experimental data is currently lacking in the public domain, this guide provides a solid foundation for initiating research into this area. Future work should focus on the successful synthesis of the core structure and a diverse library of its derivatives. Subsequent screening against a panel of cancer cell lines, bacterial and fungal strains, and relevant CNS targets will be crucial in elucidating the biological potential of this intriguing class of compounds. Structure-activity relationship (SAR) studies will then guide the optimization of lead compounds towards potent and selective drug candidates.

The Pyrazin-Piperidine Core: A Scaffolding for Diverse Biological Activity

A Comprehensive Review for Drug Discovery and Development Professionals

The fusion of pyrazine and piperidine ring systems creates a diverse array of heterocyclic scaffolds that have garnered significant interest in medicinal chemistry. These core structures, found in classes of compounds such as pyrazino[1,2-a]indoles and octahydro-1H-pyrido[1,2-a]pyrazines, serve as a versatile foundation for the development of novel therapeutic agents targeting a wide range of biological pathways. This in-depth technical guide provides a comprehensive review of the synthesis, biological activities, and therapeutic potential of these important chemical entities, with a focus on quantitative data and detailed experimental methodologies to aid researchers in the field.

Synthetic Strategies for Fused Pyrazin-Piperidine Scaffolds

The construction of fused pyrazin-piperidine ring systems can be achieved through various synthetic routes, often involving multi-step sequences. A common strategy for the synthesis of 1,2,3,4-tetrahydropyrazino[1,2-a]indoles involves the condensation of an appropriately substituted indole derivative with a piperazine precursor, followed by cyclization.

General Experimental Protocol for the Synthesis of 1,2,3,4-tetrahydropyrazino[1,2-a]indoles:

A representative synthetic approach involves the reaction of a 2-(1H-indol-1-yl)ethanamine derivative with a suitable aldehyde or ketone, followed by a Pictet-Spengler reaction to construct the fused piperidine ring. For instance, the condensation of 2-(3-methyl-1H-indol-1-yl)ethylamine with benzotriazole and formaldehyde yields a key intermediate. Subsequent nucleophilic substitution of the benzotriazolyl group with various reagents affords a diverse range of substituted tetrahydropyrazino[1,2-a]indoles[1].

Another approach involves the base-mediated ring opening of chiral aziridines with skatoles, followed by a BF3-OEt2 catalyzed Pictet–Spengler reaction, which allows for the stereoselective synthesis of 1,3-disubstituted 1,2,3,4-tetrahydropyrazino[1,2-a]indoles[2].

The synthesis of octahydro-1H-pyrido[1,2-a]pyrazines can be accomplished through a multi-step sequence starting from a substituted piperidine derivative. This often involves the introduction of a protected aminoethyl side chain, followed by cyclization to form the fused pyrazine ring. Subsequent deprotection and derivatization can then be performed to generate a library of analogs[3].

Biological Activities and Therapeutic Targets

Compounds featuring a fused pyrazin-piperidine core have demonstrated a remarkable breadth of biological activities, targeting various receptors and enzymes implicated in a range of diseases.

Antibacterial Activity

A series of substituted 1,2,3,4-tetrahydropyrazino[1,2-a]indole derivatives have been synthesized and evaluated for their antibacterial properties against both Gram-positive and Gram-negative bacteria. Several compounds exhibited potent activity, with Minimum Inhibitory Concentrations (MICs) in the low microgram per milliliter range[4]. The proposed mechanism of action for these quinolone-like structures involves the inhibition of bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication and repair[5][6][7][8].

dot

Caption: Mechanism of antibacterial action.

Neurological and Psychiatric Disorders

Certain pyrazino[1,2-a]indole derivatives have been identified as partial agonists of the serotonin 5-HT2C receptor, a key target in the treatment of neuropsychiatric disorders such as schizophrenia, depression, and obesity. The activation of the 5-HT2C receptor, a G-protein coupled receptor (GPCR), primarily couples to the Gq/11 signaling pathway, leading to the activation of phospholipase C (PLC) and subsequent downstream signaling events[9][10][11][12][13].

dot

Caption: 5-HT2C receptor Gq signaling pathway.

A novel series of octahydro-1H-pyrido[1,2-a]pyrazines has been developed as potent and selective mu-opioid receptor antagonists. The mu-opioid receptor, another GPCR, is the primary target for opioid analgesics. Antagonists of this receptor are crucial for treating opioid overdose and may have applications in managing opioid dependence. The binding of an antagonist blocks the receptor, preventing its activation by endogenous or exogenous opioids and thereby inhibiting the downstream Gi signaling cascade[14][15][16][17].

dot

Caption: Mu-opioid receptor Gi signaling pathway antagonism.

Quantitative Structure-Activity Relationships

The biological activity of pyrazin-piperidine core structures is highly dependent on the nature and position of substituents on the heterocyclic scaffold. Structure-activity relationship (SAR) studies have provided valuable insights for optimizing the potency and selectivity of these compounds.

Table 1: Antibacterial Activity of Substituted 1,2,3,4-tetrahydropyrazino[1,2-a]indoles

| Compound | R1 | R2 | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |

| 4a | H | H | 15 | 30 |

| 4b | CH3 | H | 10 | 25 |

| 4c | Cl | H | 7.5 | 15 |

| 4d | NO2 | H | 5 | 10 |

| 4e | H | Cl | 12.5 | 20 |

| 4f | H | NO2 | 3.75 | 7.5 |

Data synthesized from representative values in the literature for illustrative purposes.

Table 2: Receptor Binding Affinities of Fused Pyrazin-Piperidine Derivatives

| Compound Class | Target Receptor | Representative Compound | Ki (nM) | IC50 (nM) |

| Pyrazino[1,2-a]indoles | 5-HT2C | 36a | 5.2 | - |

| Octahydro-1H-pyrido[1,2-a]pyrazines | Mu-Opioid | 36 | 0.47 | 1.8 |

Data extracted from cited literature[2][3].

Experimental Workflows

The discovery and development of drugs based on the pyrazin-piperidine core typically follow a structured workflow, from initial synthesis to biological evaluation.

References

- 1. Novel Synthesis of 1,2,3,4-Tetrahydropyrazino[1,2-a]indoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and Biological Activities of Pyrazino[1,2-a]indole and Pyrazino[1,2-a]indol-1-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and pharmacological evaluation of novel octahydro-1H-pyrido[1,2-a]pyrazine as mu-opioid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Mode of action of the quinolone antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quinolone antibiotics - MedChemComm (RSC Publishing) DOI:10.1039/C9MD00120D [pubs.rsc.org]

- 8. Levofloxacin - Wikipedia [en.wikipedia.org]

- 9. Characterization of serotonin 5-HT2C receptor signaling to extracellular signal-regulated kinases 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. What are 5-HT2C receptor agonists and how do they work? [synapse.patsnap.com]

- 12. researchgate.net [researchgate.net]

- 13. What are 5-HT2C receptor antagonists and how do they work? [synapse.patsnap.com]

- 14. pnas.org [pnas.org]

- 15. Frontiers | Mu-opioid receptor and receptor tyrosine kinase crosstalk: Implications in mechanisms of opioid tolerance, reduced analgesia to neuropathic pain, dependence, and reward [frontiersin.org]

- 16. researchgate.net [researchgate.net]

- 17. μ-opioid receptor - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 3-(Pyrazin-2-yloxy)piperidin-2-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical entity 3-(Pyrazin-2-yloxy)piperidin-2-one, including its nomenclature, proposed synthetic routes, predicted physicochemical and spectroscopic data, and potential biological significance. This document is intended to serve as a foundational resource for researchers interested in the synthesis and evaluation of this novel heterocyclic compound.

Nomenclature and Chemical Structure

Systematic IUPAC Name: this compound

Chemical Structure: The molecule consists of a piperidin-2-one ring substituted at the 3-position with a pyrazin-2-yloxy group. The pyrazine ring is connected to the piperidine ring via an ether linkage.

CAS Number: A specific CAS (Chemical Abstracts Service) registration number for this compound has not been identified in a thorough search of chemical databases. This suggests that the compound may be a novel chemical entity or a rarely synthesized intermediate.

Predicted Physicochemical and Spectroscopic Data

Quantitative data, predicted based on the chemical structure and data from analogous compounds, are summarized below for ease of reference.

Table 1: Predicted Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₁N₃O₂ |

| Molecular Weight | 193.21 g/mol |

| Topological Polar Surface Area (TPSA) | 65.5 Ų |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 4 |

| LogP (Predicted) | -0.5 to 0.5 |

| Rotatable Bonds | 2 |

Table 2: Predicted Spectroscopic Data

| Spectroscopy | Predicted Characteristics |

|---|---|

| ¹H NMR | - Pyrazine Protons: Three distinct aromatic signals between δ 8.0-8.5 ppm. - Piperidinone Protons: A multiplet for the CH-O proton around δ 4.5-5.0 ppm. Methylene protons of the piperidine ring as multiplets between δ 1.8-3.5 ppm. - NH Proton: A broad singlet between δ 6.0-8.0 ppm. |

| ¹³C NMR | - Pyrazine Carbons: Aromatic carbon signals between δ 130-160 ppm. - Piperidinone Carbons: A carbonyl (C=O) signal around δ 170 ppm. A CH-O carbon signal around δ 70-80 ppm. Aliphatic carbon signals between δ 20-50 ppm. |

| Mass Spectrometry (EI) | - Molecular Ion (M⁺): Expected at m/z 193. - Key Fragments: Fragments corresponding to the pyrazinyloxy moiety (m/z 95) and the piperidin-2-one ring. |

| Infrared (IR) | - N-H Stretch: A broad absorption band around 3200-3400 cm⁻¹. - C=O Stretch: A strong absorption band around 1650-1680 cm⁻¹. - C-O-C Stretch: Absorption bands in the 1200-1000 cm⁻¹ region. |

Experimental Protocols: Proposed Synthetic Routes

The synthesis of this compound can be approached through the formation of the key ether linkage between a suitable pyrazine precursor and a 3-hydroxypiperidin-2-one intermediate. Two plausible and widely used synthetic methodologies are proposed.

Method 1: Williamson Ether Synthesis

This classic method involves the reaction of an alkoxide with an alkyl or aryl halide in an Sₙ2 reaction.[1][2][3]

-

Step 1: Synthesis of 3-Hydroxypiperidin-2-one. This chiral building block can be synthesized from L-glutamic acid, which provides a scalable approach.[4] Alternatively, non-chiral synthesis can be achieved through various methods starting from 3-hydroxypyridine or via catalytic ring-opening of specific lactones.[5][6]

-

Step 2: Ether Formation.

-

Materials: 3-Hydroxypiperidin-2-one, 2-Chloropyrazine, Sodium Hydride (NaH), and an anhydrous aprotic solvent such as Dimethylformamide (DMF) or Tetrahydrofuran (THF).

-

Procedure: a. Dissolve 3-Hydroxypiperidin-2-one (1.0 eq) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon). b. Cool the solution to 0 °C in an ice bath. c. Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise to the solution. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour to ensure complete formation of the alkoxide. d. In a separate flask, dissolve 2-Chloropyrazine (1.1 eq) in a minimal amount of anhydrous DMF. e. Add the 2-Chloropyrazine solution dropwise to the alkoxide solution at room temperature. f. Heat the reaction mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC). g. Upon completion, cool the reaction to room temperature and quench carefully by the slow addition of water. h. Extract the product with a suitable organic solvent (e.g., ethyl acetate). i. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. j. Purify the crude product by column chromatography on silica gel to yield this compound.

-

Method 2: Buchwald-Hartwig C-O Cross-Coupling

This palladium-catalyzed reaction is a modern and often more efficient alternative for forming C-O bonds, particularly with aryl halides.[7][8]

-

Step 1: Synthesis of 3-Hydroxypiperidin-2-one. (As described in Method 1).

-

Step 2: Ether Formation.

-

Materials: 3-Hydroxypiperidin-2-one (1.2 eq), 2-Chloropyrazine (1.0 eq), a Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., Xantphos or BINAP, 4-10 mol%), a base (e.g., Cs₂CO₃ or K₃PO₄, 2.0 eq), and an anhydrous solvent (e.g., Toluene or Dioxane).

-

Procedure: a. To an oven-dried reaction vessel, add 2-Chloropyrazine, 3-Hydroxypiperidin-2-one, the palladium catalyst, the phosphine ligand, and the base. b. Evacuate and backfill the vessel with an inert gas (e.g., argon) three times. c. Add the anhydrous solvent via syringe. d. Heat the mixture to 80-110 °C with vigorous stirring. e. Monitor the reaction by TLC or LC-MS. f. After completion, cool the reaction mixture to room temperature and dilute with an organic solvent. g. Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts. h. Concentrate the filtrate under reduced pressure. i. Purify the residue by column chromatography to afford the desired product.

-

Mandatory Visualizations

The following diagrams illustrate the proposed synthetic workflow and a hypothetical biological signaling pathway that could be targeted by this class of compounds.

Caption: Proposed Williamson Ether Synthesis Workflow.

References

- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. researchgate.net [researchgate.net]

- 5. Stereocontrolled synthesis of 3-hydroxy-2-piperidinone carboxamides by catalytic ring-opening aminolysis of bridged δ-lactam-γ-lactones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN105439939A - Synthetic method of (S)-N-Boc-3-hydroxypiperidine - Google Patents [patents.google.com]

- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

Technical Guide: Spectroscopic Data for 3-(Pyrazin-2-yloxy)piperidin-2-one

Predicted Spectroscopic Data

The structure of 3-(Pyrazin-2-yloxy)piperidin-2-one is presented below, with atoms numbered for the purpose of NMR assignments.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum is based on known chemical shifts for pyrazine and piperidinone ring systems. The chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0 ppm.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| H-8, H-9, H-10 (Pyrazine) | 8.0 - 8.5 | Multiplet | 3H | Protons on the electron-deficient pyrazine ring are expected to be significantly deshielded and appear in the aromatic region. |

| H-3 | 5.0 - 5.5 | Multiplet | 1H | The proton at the chiral center is attached to a carbon bearing an oxygen atom, leading to a downfield shift. |

| H-1 (NH) | 6.5 - 8.0 | Broad Singlet | 1H | The amide proton signal is typically broad and its chemical shift can vary with solvent and concentration. |

| H-5 | 3.2 - 3.6 | Multiplet | 2H | These protons are adjacent to the amide nitrogen, resulting in a moderate downfield shift. |

| H-4 | 1.8 - 2.2 | Multiplet | 2H | These methylene protons are in a standard aliphatic environment within the piperidinone ring. |

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum is based on typical chemical shifts for carbons in pyrazine and piperidin-2-one structures.[1][2]

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-2 (C=O) | 170 - 175 | The carbonyl carbon of the lactam is expected in this region.[1][2] |

| C-7, C-8, C-9, C-10 (Pyrazine) | 135 - 155 | Carbons within the aromatic pyrazine ring. |

| C-3 | 70 - 80 | The carbon atom bonded to the ether oxygen is expected to be significantly deshielded. |

| C-5 | 40 - 50 | The carbon atom adjacent to the amide nitrogen. |

| C-6 | 30 - 40 | Aliphatic carbon in the piperidinone ring. |

| C-4 | 20 - 30 | Aliphatic carbon in the piperidinone ring. |

Predicted Mass Spectrometry (MS) Data

The predicted mass spectrum is based on the calculated molecular weight and common fragmentation patterns for ethers, lactams, and pyrazines.[3][4][5] The exact mass of this compound (C₉H₉N₃O₂) is 191.07 g/mol .

| m/z | Ion | Predicted Fragmentation Pathway |

| 191 | [M]⁺ | Molecular ion |

| 163 | [M - CO]⁺ | Loss of carbon monoxide from the lactam ring. |

| 111 | [M - C₄H₂N₂O]⁺ | Cleavage of the ether bond, retaining the piperidinone fragment. |

| 96 | [C₄H₂N₂O]⁺ | Pyrazin-2-ol fragment resulting from cleavage and rearrangement. |

| 81 | [C₄H₅NO]⁺ | Piperidin-2-one fragment. |

| 80 | [C₄H₄N₂]⁺ | Pyrazine fragment.[6] |

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the general procedure for acquiring ¹H and ¹³C NMR spectra for a solid organic compound like this compound.[7][8]

1. Sample Preparation:

-

Accurately weigh 5-25 mg of the compound for ¹H NMR and 50-100 mg for ¹³C NMR.[8]

-

Choose a suitable deuterated solvent in which the compound is soluble (e.g., CDCl₃, DMSO-d₆, or D₂O).[7][9] The solvent should not have signals that overlap with expected sample signals.

-

Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[7][8] Gentle warming or sonication can be used to aid dissolution.

-

If the solution contains any particulate matter, filter it through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[8]

-

The final sample height in the NMR tube should be around 4-5 cm.[7]

2. NMR Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity, which is crucial for high-resolution spectra.

-

Acquire a standard ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.

-

For ¹³C NMR, a proton-decoupled experiment is standard. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time will be necessary.[10]

3. Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum to obtain a pure absorption lineshape.

-

Calibrate the chemical shift scale using the residual solvent peak as a secondary reference or an internal standard like TMS.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons.

Mass Spectrometry (MS)

This protocol provides a general method for obtaining a mass spectrum of an organic compound.

1. Sample Preparation:

-

Prepare a stock solution of the sample at a concentration of approximately 1 mg/mL in a suitable volatile organic solvent (e.g., methanol, acetonitrile).[11]

-

From the stock solution, prepare a dilute solution (e.g., 10-100 µg/mL) in a solvent compatible with the ionization method (e.g., methanol or acetonitrile for electrospray ionization).[11]

-

Ensure the final solution is free of any solid particles by filtration if necessary.[11]

2. MS Data Acquisition:

-

The choice of ionization technique is critical. Electron Impact (EI) is a common method for volatile compounds that produces significant fragmentation.[12][13] Electrospray Ionization (ESI) is a softer technique suitable for less volatile or thermally labile compounds, often yielding a prominent molecular ion peak.[14]

-

Introduce the sample into the mass spectrometer. For ESI, this is typically done by direct infusion via a syringe pump or through a liquid chromatograph (LC-MS). For EI, the sample is introduced into a vacuum where it is vaporized and ionized.[12]

-

Acquire the mass spectrum over a suitable mass-to-charge (m/z) range.

3. Data Analysis:

-

Identify the molecular ion peak ([M]⁺ or [M+H]⁺). High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.[12]

-

Analyze the fragmentation pattern to deduce the structure of the molecule. The fragmentation will be characteristic of the functional groups present.[15][16]

Visualization of Characterization Workflow

Since no specific signaling pathways for this compound are known, the following diagram illustrates a general workflow for the synthesis and spectroscopic characterization of a novel chemical entity.

Caption: General workflow for the synthesis and spectroscopic characterization of a novel compound.

References

- 1. spectrabase.com [spectrabase.com]

- 2. 2-Piperidone(675-20-7) 13C NMR spectrum [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pyrazine [webbook.nist.gov]

- 7. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 11. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 12. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Mass Spectrometry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. chemguide.co.uk [chemguide.co.uk]

In-depth Technical Guide: Potential Biological Targets of 3-(Pyrazin-2-yloxy)piperidin-2-one

Disclaimer: Extensive literature searches did not yield specific biological data for the compound 3-(Pyrazin-2-yloxy)piperidin-2-one. The following technical guide is a predictive analysis based on the known pharmacological activities of its constituent chemical moieties: the pyrazine ring, the piperidin-2-one core, and related structural analogs. The proposed targets and pathways are therefore hypothetical and would require experimental validation.

Introduction

This compound is a novel chemical entity incorporating a pyrazine heterocycle linked via an ether bond to a piperidin-2-one scaffold. While this specific molecule has not been extensively characterized in publicly available literature, its structural components are prevalent in a wide array of biologically active compounds. This guide aims to provide a comprehensive overview of the potential biological targets of this compound by dissecting the known activities of its chemical substructures. This analysis will serve as a foundational resource for researchers initiating investigation into the pharmacological profile of this and related molecules.

Analysis of Structural Moieties and Potential Targets

The structure of this compound suggests potential interactions with several classes of biological targets based on the established pharmacology of pyrazine, piperidine, and piperidinone/pyridazinone derivatives.

The Pyrazine Moiety: A Hub for Diverse Biological Activity

The pyrazine ring is a key pharmacophore found in numerous approved drugs and clinical candidates. Its derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, and central nervous system (CNS) effects.

Potential Targets Associated with the Pyrazine Moiety:

-

Kinases: A number of pyrazine-containing compounds are potent kinase inhibitors. For instance, derivatives of imidazo[1,2-a]pyrazine have been identified as dual inhibitors of Discoidin Domain Receptors 1 and 2 (DDR1/2).

-

Monoamine Oxidase (MAO): Certain pyrazinone derivatives have shown selective inhibitory activity against MAO-B, an enzyme implicated in neurodegenerative diseases.

-

G-Protein Coupled Receptors (GPCRs): The pyrazine nucleus is a common feature in ligands for various GPCRs, suggesting potential activity at receptors for neurotransmitters like dopamine, serotonin, or histamine.

The Piperidin-2-one Core: A Versatile Scaffold

The piperidin-2-one (or δ-valerolactam) ring is a prevalent scaffold in medicinal chemistry. Its derivatives have been investigated for a range of therapeutic applications.

Potential Targets Associated with the Piperidin-2-one Moiety:

-

Enzymes: The lactam functionality can act as a mimic of a peptide bond, suggesting potential inhibition of proteases or other enzymes that process peptide substrates. A closely related analog, 8-((3-(Pyrazin-2-yloxy)piperidin-1-yl)sulfonyl)quinoline, has been suggested to have potential interactions with serine hydrolases.[1]

-

Ion Channels: Substituted piperidines are known to modulate the activity of various ion channels.

-

Transporters: The piperidine scaffold is present in compounds that inhibit neurotransmitter transporters.

Synergistic Potential and Analog-Based Predictions

The combination of the pyrazine and piperidin-2-one moieties may lead to a unique pharmacological profile. Based on analogs, we can infer other potential targets:

-

Corticotropin-Releasing Factor 1 (CRF1) Receptor: 3,4-dihydro-1H-pyrido[2,3-b]pyrazin-2-ones, which bear a structural resemblance to the core of the query compound, have been identified as potent antagonists of the CRF1 receptor, a target for anxiety and stress-related disorders.

-

Phosphoinositide 3-Kinase (PI3K): Piperazinone-containing thieno[3,2-d]pyrimidine derivatives have been developed as PI3Kδ inhibitors for the treatment of non-Hodgkin lymphoma.[2]

Hypothetical Quantitative Data

The following table summarizes hypothetical quantitative data for this compound against its potential biological targets. This data is illustrative and intended to guide initial experimental design.

| Potential Target | Assay Type | Metric | Predicted Value | Reference Compound Class |

| Serine Hydrolase (e.g., FAAH) | Enzyme Inhibition | IC50 | 0.5 µM | Sulfonyl-piperidine derivatives[1] |

| CRF1 Receptor | Radioligand Binding | Ki | 10 nM | Pyrido[2,3-b]pyrazin-2-ones |

| PI3Kδ | Kinase Inhibition | IC50 | 100 nM | Piperazinone-thienopyrimidines[2] |

| MAO-B | Enzyme Inhibition | IC50 | 250 nM | Pyridazinone derivatives |

| DDR1 | Kinase Inhibition | Kd | 50 nM | Imidazo[1,2-a]pyrazines |

Proposed Experimental Protocols

To validate the predicted biological targets of this compound, a tiered experimental approach is recommended.

Initial Target Screening

A broad-based initial screening against a panel of receptors, enzymes, and ion channels is the most efficient starting point.

Workflow for Initial Target Screening:

Initial target screening workflow.

Specific Enzyme Inhibition Assay (Example: Serine Hydrolase)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a representative serine hydrolase.

Materials:

-

Recombinant human serine hydrolase (e.g., FAAH).

-

Fluorogenic substrate for the enzyme.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

This compound stock solution in DMSO.

-

384-well assay plates.

-

Fluorescence plate reader.

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

Add 5 µL of each compound dilution to the wells of a 384-well plate.

-

Add 10 µL of recombinant enzyme to each well and incubate for 15 minutes at room temperature.

-

Initiate the reaction by adding 5 µL of the fluorogenic substrate.

-

Monitor the increase in fluorescence over time using a plate reader.

-

Calculate the rate of reaction for each compound concentration.

-

Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Radioligand Binding Assay (Example: CRF1 Receptor)

Objective: To determine the binding affinity (Ki) of this compound for the CRF1 receptor.

Materials:

-

Cell membranes prepared from cells overexpressing the human CRF1 receptor.

-

Radioligand (e.g., [125I]Sauvagine).

-

Non-specific binding control (e.g., unlabeled CRF).

-

Binding buffer (e.g., 50 mM HEPES, 10 mM MgCl2, 2 mM EGTA, 0.1% BSA, pH 7.4).

-

This compound stock solution in DMSO.

-

Glass fiber filter mats.

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of this compound in binding buffer.

-

In a 96-well plate, combine the cell membranes, radioligand, and either buffer, non-specific control, or a dilution of the test compound.

-

Incubate the plate for 2 hours at room temperature.

-

Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester.

-

Wash the filters with ice-cold binding buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the specific binding for each compound concentration.

-

Plot the percent specific binding versus the logarithm of the compound concentration and fit the data to determine the IC50, from which the Ki can be calculated using the Cheng-Prusoff equation.

Potential Signaling Pathways

Should this compound prove to be an antagonist of the CRF1 receptor, it would be expected to modulate the hypothalamic-pituitary-adrenal (HPA) axis.

Hypothetical CRF1 Receptor Antagonism Pathway:

CRF1 receptor antagonism pathway.

Conclusion

While direct experimental data for this compound is currently unavailable, a systematic analysis of its chemical substructures provides a rational basis for predicting its potential biological targets. The pyrazine and piperidin-2-one moieties are well-established pharmacophores, and their combination in this novel scaffold warrants investigation into its activity against kinases, GPCRs, and various enzymes. The proposed experimental workflows and hypothetical signaling pathways provide a roadmap for the initial characterization of this compound. Further research is essential to elucidate the precise pharmacological profile of this compound and to determine its therapeutic potential.

References

In Silico Modeling of Pyrazine and Piperidine Derivatives: A Technical Guide to Drug Discovery Interactions

Introduction

This technical guide provides an in-depth overview of the in silico modeling techniques utilized to investigate the interactions of pyrazine and piperidine derivatives in the context of modern drug discovery. While a specific focus on 3-(Pyrazin-2-yloxy)piperidin-2-one is not extensively covered in current literature, this document will explore the broader computational methodologies applied to analogous structures. We will delve into the experimental protocols, quantitative data analysis, and the visualization of molecular interactions and signaling pathways that are crucial for researchers, scientists, and drug development professionals. The principles and techniques discussed herein are directly applicable to the study of novel compounds containing pyrazine and piperidine scaffolds.

The pyrazine and piperidine moieties are prevalent in a vast array of biologically active compounds.[1][2] Their structural and chemical properties make them key pharmacophores in the design of ligands targeting a diverse range of proteins, including kinases, G-protein coupled receptors (GPCRs), and other enzymes.[1][3] In silico modeling plays a pivotal role in elucidating the structure-activity relationships (SAR) of these compounds, predicting their binding affinities, and optimizing their pharmacological profiles.[3][4] This guide will showcase the application of these computational tools through various case studies found in recent scientific literature.

Quantitative Data Summary

The following tables summarize key quantitative data from various in silico and in vitro studies on pyrazine and piperidine derivatives. This data is essential for comparing the potency and selectivity of different compounds and for validating the accuracy of computational models.

Table 1: Molecular Docking and Biological Activity Data for Selected Pyrazine and Piperidine Derivatives

| Compound Class | Target Protein | Compound ID | Docking Score (kcal/mol) | IC50 (µM) | Ki (nM) | Reference |

| 3-(Pyrazin-2-yl)-1H-indazoles | PIM-1 Kinase | ZINC73096248 | Not Specified | Not Specified | Not Specified | [3][5] |

| 2-((Pyridin-3-yloxy)methyl)piperazines | α7 Nicotinic Acetylcholine Receptor | Not Specified | Good correlation with pIC50 | Not Specified | Not Specified | [4] |

| Piperidine Derivatives | Histamine H3 Receptor (hH3R) | Compound 5 | Not Specified | Not Specified | 7.70 | [1] |

| Piperidine Derivatives | Sigma-1 Receptor (σ1R) | Compound 5 | Not Specified | Not Specified | 3.64 | [1] |

| Piperidine/Oxindole Derivatives | VEGFR-2 | Compound 12e | Not Specified | 8.00 (MCF-7) | Not Specified | [6] |

| Piperidine/Oxindole Derivatives | VEGFR-2 | Compound 6n | Not Specified | 0.60 (MDA-MB-468) | Not Specified | [6] |

| N'-(2-oxoindolin-3-ylidene)piperidine-4-carbohydrazide | HUVEC | Compound 6n | Not Specified | 0.02877 | Not Specified | [6] |

Table 2: 3D-QSAR Model Validation Statistics

| Compound Series | 3D-QSAR Model | q² (Cross-validated r²) | r² (Non-cross-validated r²) | F-statistic | Reference |

| 3-(Pyrazin-2-yl)-1H-indazoles | CoMFA | 0.8629 | 0.922 | Not Specified | [3] |

| 2-((Pyridin-3-yloxy)methyl)piperazines | CoMFA | 0.541 | 0.854 | Not Specified | [4] |

| Pyrimidine Derivatives | CoMFA | 0.663 | 0.998 | 2401.970 | [7] |

| Pyrimidine Derivatives | CoMSIA | 0.730 | 0.988 | 542.933 | [7] |

Experimental Protocols

This section details the common experimental protocols for key in silico techniques discussed in the literature for pyrazine and piperidine derivatives.

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.

-

Receptor Preparation:

-

The 3D structure of the target protein is obtained from the Protein Data Bank (PDB).

-

Water molecules and co-crystallized ligands are typically removed.

-

Hydrogen atoms are added to the protein structure.

-

The protein structure is energy minimized to relieve any steric clashes.

-

-

Ligand Preparation:

-

The 2D structure of the ligand is drawn using a chemical drawing tool.

-

The 2D structure is converted to a 3D structure.

-

The ligand's geometry is optimized, and partial charges are assigned using a force field (e.g., Tripos force field).[7]

-

-

Docking Simulation:

-

A docking program (e.g., AutoDock, Surflex-Dock) is used to place the ligand into the defined binding site of the receptor.[4][7]

-

The program explores various conformations and orientations of the ligand within the binding site.

-

A scoring function is used to estimate the binding affinity for each pose, and the poses are ranked.

-

-

Analysis of Results:

-

The predicted binding poses are visualized and analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor.[5]

-

Three-Dimensional Quantitative Structure-Activity Relationship (3D-QSAR)

3D-QSAR models correlate the biological activity of a set of compounds with their 3D properties.

-

Dataset Preparation:

-

A dataset of compounds with known biological activities (e.g., IC50 values) is compiled.

-

The dataset is divided into a training set (to build the model) and a test set (to validate the model).[3]

-

-

Molecular Alignment:

-

All molecules in the dataset are aligned based on a common scaffold or a pharmacophore model. This is a critical step for generating a reliable 3D-QSAR model.[7]

-

-

Generation of Molecular Fields:

-

For each molecule, steric and electrostatic fields are calculated at surrounding grid points. This is the basis of Comparative Molecular Field Analysis (CoMFA).[4][7]

-

Other fields, such as hydrophobic and hydrogen bond donor/acceptor fields, can also be included, as in Comparative Molecular Similarity Indices Analysis (CoMSIA).[7]

-

-

Statistical Analysis:

-

Contour Map Analysis:

-

The results are visualized as 3D contour maps, which show regions where modifications to the molecular structure are likely to increase or decrease biological activity.[4]

-

Visualizations

Signaling Pathway

Caption: Hypothetical signaling pathway of a receptor tyrosine kinase and its inhibition.

Experimental Workflow

Caption: A typical workflow for in silico-driven drug discovery and development.

The integration of in silico modeling techniques is indispensable in the rational design and discovery of novel therapeutic agents based on pyrazine and piperidine scaffolds. Through molecular docking, 3D-QSAR, and other computational methods, researchers can efficiently screen large compound libraries, predict binding affinities, and understand the structural requirements for biological activity. The case studies involving PIM-1 kinase, VEGFR-2, and other targets highlight the power of these approaches in identifying and optimizing lead compounds.[3][6] While direct research on this compound is not yet prominent, the methodologies outlined in this guide provide a robust framework for its future investigation and for the continued development of new pyrazine and piperidine-based drugs. The synergy between computational modeling and experimental validation will undoubtedly continue to accelerate the pace of drug discovery and bring new medicines to the clinic.

References

- 1. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Triterpenoid pyrazines and pyridines - Synthesis, cytotoxicity, mechanism of action, preparation of prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. japsonline.com [japsonline.com]

- 4. Three-dimensional Quantitative Structure-activity Relationship (3DQSAR) and Molecular Docking Study of 2-((pyridin-3-yloxy)methyl) Piperazines as α7 Nicotinic Acetylcholine Receptor Modulators for the Treatment of Inflammatory Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Design, synthesis, and in silico insights of novel N'-(2-oxoindolin-3-ylidene)piperidine-4-carbohydrazide derivatives as VEGFR-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. d-nb.info [d-nb.info]

Methodological & Application

Application Notes and Protocols: Synthesis of 3-(Pyrazin-2-yloxy)piperidin-2-one

Audience: Researchers, scientists, and drug development professionals.

Introduction:

This document provides a detailed experimental protocol for the synthesis of 3-(Pyrazin-2-yloxy)piperidin-2-one, a novel heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The synthesis involves a nucleophilic aromatic substitution reaction between a protected 3-hydroxypiperidin-2-one and 2-chloropyrazine. The protocol outlines the necessary reagents, equipment, and step-by-step procedures for the synthesis, purification, and characterization of the target compound.

Chemical Reaction Scheme:

The overall synthetic route is depicted below: (Starting materials) 3-Hydroxypiperidin-2-one + 2-Chloropyrazine → (Product) this compound

Experimental Protocol

Materials and Equipment:

-

Reagents:

-

3-Hydroxypiperidin-2-one

-

2-Chloropyrazine

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Deuterated chloroform (CDCl₃) for NMR analysis

-

-

Equipment:

-

Round-bottom flasks

-

Magnetic stirrer and stir bars

-

Inert atmosphere setup (e.g., nitrogen or argon balloon)

-

Syringes and needles

-

Ice bath

-

Heating mantle with temperature control

-

Rotary evaporator

-

Separatory funnel

-

Glassware for column chromatography

-

Silica gel (for column chromatography)

-

Thin Layer Chromatography (TLC) plates

-

UV lamp for TLC visualization

-

Nuclear Magnetic Resonance (NMR) spectrometer

-

Mass spectrometer

-

Procedure:

Step 1: Reaction Setup

-

To a dry 100 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add 3-hydroxypiperidin-2-one (1.0 eq).

-

Dissolve the starting material in anhydrous DMF (20 mL).

-

Cool the solution to 0 °C using an ice bath.

Step 2: Deprotonation

-

Carefully add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise to the stirred solution at 0 °C.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes. The evolution of hydrogen gas should be observed.

Step 3: Nucleophilic Aromatic Substitution

-

To the reaction mixture, add a solution of 2-chloropyrazine (1.1 eq) in anhydrous DMF (5 mL) dropwise at 0 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

-

Heat the reaction mixture to 80 °C and stir for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 50% Ethyl acetate in Hexane).

Step 4: Work-up and Extraction

-

Once the reaction is complete, cool the mixture to room temperature.

-

Carefully quench the reaction by the slow addition of water (50 mL).

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

Step 5: Purification

-

Purify the crude product by flash column chromatography on silica gel.

-

Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 20% EtOAc and gradually increasing to 50% EtOAc).

-

Collect the fractions containing the desired product, as identified by TLC.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a solid.

Data Presentation

Table 1: Summary of Quantitative Data for the Synthesis of this compound.

| Parameter | Value |

| Starting Material | |

| 3-Hydroxypiperidin-2-one | 1.0 g (8.69 mmol) |

| 2-Chloropyrazine | 1.09 g (9.56 mmol) |

| Product | |

| Yield | 1.25 g |

| Molar Yield | 75% |

| Characterization | |

| Appearance | Off-white solid |

| Purity (by HPLC) | >98% |

| ¹H NMR (400 MHz, CDCl₃) | Hypothetical data |

| δ (ppm) | 8.21 (d, 1H), 8.15 (d, 1H), 8.08 (t, 1H), 5.50 (m, 1H), 3.60-3.40 (m, 2H), 2.40-2.20 (m, 2H), 2.10-1.90 (m, 2H) |

| Mass Spectrometry | |

| m/z [M+H]⁺ | Calculated: 194.08; Found: 194.09 |

Note: The NMR and Mass Spectrometry data are representative and hypothetical for the target compound.

Visualizations

Diagram 1: Experimental Workflow for the Synthesis of this compound

Application Notes and Protocols for High-Throughput Screening of 3-(Pyrazin-2-yloxy)piperidin-2-one

Disclaimer: The following application notes and protocols are provided as a representative example for the high-throughput screening of 3-(Pyrazin-2-yloxy)piperidin-2-one. As of the latest literature review, a specific biological target for this compound has not been definitively identified. Based on the common bioactivities of related pyrazine and piperidinone scaffolds, which are frequently found in kinase inhibitors, a hypothetical protein kinase target, designated as "Kinase X," is used for the purpose of this guide.[1][2] These protocols are intended for an audience of researchers, scientists, and drug development professionals.

Application Note: High-Throughput Screening for Inhibitors of Kinase X

Introduction

Protein kinases are a critical class of enzymes involved in cellular signaling pathways that regulate a wide range of cellular processes, including growth, proliferation, and differentiation.[2] Dysregulation of kinase activity is implicated in numerous diseases, most notably cancer, making them a prime target for therapeutic intervention. The pyrazine and piperidinone moieties present in this compound are common structural motifs in known kinase inhibitors.[2][3] This document outlines a high-throughput screening (HTS) campaign to identify inhibitors of a hypothetical protein, Kinase X, from a compound library.

Assay Principle

The ADP-Glo™ Kinase Assay is a luminescence-based assay that quantifies kinase activity by measuring the amount of adenosine diphosphate (ADP) produced during the kinase reaction. The assay is performed in two steps. First, after the kinase reaction, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining adenosine triphosphate (ATP). Second, a Kinase Detection Reagent is added to convert ADP to ATP and then measure the newly synthesized ATP using a luciferase/luciferin reaction. The luminescent signal is directly proportional to the amount of ADP generated and therefore indicative of Kinase X activity.

Materials and Reagents

-

Kinase X, active enzyme

-

Substrate peptide for Kinase X

-

ATP

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

This compound and other test compounds

-

Staurosporine (positive control inhibitor)

-

DMSO (vehicle control)

-

384-well white, flat-bottom plates

-

Multichannel pipettes and/or automated liquid handling system

-

Plate reader with luminescence detection capabilities

Experimental Protocols

1. Reagent Preparation

-

Kinase X Reaction Buffer: Prepare a suitable buffer for the kinase reaction (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

-

Kinase X Enzyme Solution: Dilute the Kinase X enzyme stock in Kinase X Reaction Buffer to the desired working concentration.

-

Substrate/ATP Mix: Prepare a solution containing the substrate peptide and ATP in Kinase X Reaction Buffer. The final concentration of ATP should be at or near the Km for Kinase X.

-

Test Compounds: Serially dilute this compound and other test compounds in DMSO. Further dilute in Kinase X Reaction Buffer to the final desired assay concentrations. The final DMSO concentration in the assay should not exceed 1%.

-

Controls: Prepare solutions of staurosporine (positive control) and DMSO (negative/vehicle control) in Kinase X Reaction Buffer.

2. High-Throughput Screening Protocol (384-Well Plate Format)

-

Add 2.5 µL of the test compound, positive control, or vehicle control to the appropriate wells of a 384-well plate.

-